molecular formula C13H14N2O2 B1315584 ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate CAS No. 116344-31-1

ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B1315584
CAS RN: 116344-31-1
M. Wt: 230.26 g/mol
InChI Key: ZFNKDMFAIFMIHW-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a five-membered heterocycle that contains two nitrogen atoms adjacent to three carbon atoms . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess a wide range of pharmacological activities . This compound is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .


Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . Another method involves the reaction of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines .


Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered aromatic ring structure with two adjacent nitrogen atoms and three carbon atoms . The structure of the specific compound “ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate” would be a variation of this basic structure.


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be quite diverse, depending on the specific derivative and the conditions of the reaction. For instance, a series of N-(substituted-pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated in vitro against three kinds of phytopathogenic fungi .


Physical And Chemical Properties Analysis

Ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate appears as a white to pale yellow crystalline powder . Its melting point ranges from 125–130°C .

Scientific Research Applications

Medicine

Pyrazole derivatives, such as ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate, have been extensively studied for their diverse biological activities. They have been found to have roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Agriculture

In the agricultural sector, pyrazoles are used as versatile frameworks due to their unique chemical properties .

Antimicrobial Activity

Some pyrazole compounds have shown significant antimicrobial activity. For example, certain triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues have demonstrated high growth inhibitory activity .

Antioxidant Activity

Pyrazole derivatives have also been studied for their antioxidant properties. In a study, the antioxidant properties of these compounds demonstrated remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

Antileishmanial Activity

Pyrazole compounds have been evaluated for their antileishmanial activity. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole compound .

Antimalarial Activity

Compounds containing pyrazole scaffolds have been found to possess extensive biological activities like antimalarial .

Anti-inflammatory Activity

Pyrazole-based drugs have been found to have anti-inflammatory properties .

Anticancer Activity

Pyrazole derivatives have been found to have anticancer activities. Pyrazole-based prominent drugs are available on the market .

Future Directions

Pyrazole derivatives, including ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate, continue to be a topic of interest in medicinal chemistry research due to their wide range of pharmacological activities . Future research may focus on developing new synthesis methods, exploring additional biological activities, and designing new drugs based on the pyrazole scaffold.

properties

IUPAC Name

ethyl 1-methyl-3-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-15(2)14-12(11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNKDMFAIFMIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate

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